N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline
CAS No.: 240799-82-0
Cat. No.: VC5379179
Molecular Formula: C13H13N3O3S
Molecular Weight: 291.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 240799-82-0 |
|---|---|
| Molecular Formula | C13H13N3O3S |
| Molecular Weight | 291.33 |
| IUPAC Name | N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-methylsulfanylaniline |
| Standard InChI | InChI=1S/C13H13N3O3S/c1-9-13(16(17)18)12(19-15-9)6-7-14-10-4-3-5-11(8-10)20-2/h3-8,14H,1-2H3/b7-6+ |
| Standard InChI Key | VJWPFPWLTQYMPD-VOTSOKGWSA-N |
| SMILES | CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC(=CC=C2)SC |
Introduction
Chemical Structure and Nomenclature
The compound features a 1,2-oxazole ring substituted with a methyl group at position 3 and a nitro group at position 4. The oxazole is connected via an (E)-ethenyl linker to a 3-(methylsulfanyl)aniline group. Key structural attributes include:
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Oxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms, stabilized by aromaticity.
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Nitro group: Enhances electrophilicity, influencing reactivity and binding to biological targets .
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Methylsulfanyl group: Introduces hydrophobicity and potential thiol-mediated interactions .
IUPAC Name:
3-Methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline .
SMILES:
CSC1=CC(N/C=C/C2=C(N+[O-])C(C)=NO2)=CC=C1 .
Synthesis and Optimization
The synthesis involves multi-step reactions, typically starting with oxazole ring formation followed by coupling to the aniline derivative (Table 1).
Table 1: Synthesis Pathway
Key challenges include controlling stereochemistry during ethenylation and minimizing nitro group reduction. Microwave-assisted synthesis has been explored to improve efficiency.
Physicochemical Properties
Table 2: Key Physicochemical Parameters
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 291.33 g/mol | Mass spectrometry | |
| logP (Partition coeff.) | 3.91 | HPLC | |
| Solubility (Water) | 0.12 mg/mL | Shake-flask method | |
| Melting Point | 158–160°C | Differential scanning |
The high logP value (3.91) indicates lipophilicity, suggesting membrane permeability. Poor aqueous solubility necessitates formulation strategies for biological testing.
| Compound | IC₅₀ (μM) | Target Organism/Cell Line | Reference |
|---|---|---|---|
| 3-Methyl-4-nitro-1,2-oxazole | 12.4 | S. aureus | |
| N-(E)-2-(4-Nitrooxazolyl)aniline | 8.9 | HeLa cells |
Applications in Drug Discovery
The compound’s nitro and sulfanyl groups make it a candidate for:
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Antibacterial agents: Targeting multidrug-resistant Gram-positive pathogens .
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Kinase inhibitors: Potential ATP-binding site competition due to planar oxazole ring.
Comparison with Analogous Compounds
Table 4: Structural and Functional Comparison
| Compound | Substituent | logP | Bioactivity |
|---|---|---|---|
| 3-Methoxy analog | -OCH₃ | 3.45 | Moderate antifungal |
| 4-Chloro-N-methyl analog | -Cl, -CH₃ | 4.12 | Cytotoxic |
| Target compound | -SCH₃ | 3.91 | Broad-spectrum potential |
The methylsulfanyl group enhances lipophilicity and thiol interactions compared to methoxy or chloro analogs .
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